
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a carbohydrate derivative commonly used in organic synthesis. It is a protected form of D-glucose, where the hydroxyl groups are acetylated. This compound is often utilized in the synthesis of disaccharides and D-glucose-6-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose can be synthesized through the acetylation of D-glucose. The process typically involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: D-glucose.
Oxidation: Carboxylic acids.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
Carbohydrate Chemistry
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is primarily utilized as an intermediate in the synthesis of glycosides and oligosaccharides. Its acetylated form enhances stability and solubility, making it easier to manipulate during chemical reactions. Researchers employ this compound to study carbohydrate structures and their biological functions. Notably, it facilitates the synthesis of disaccharides and other complex carbohydrates essential for understanding metabolic pathways and enzyme interactions .
Pharmaceutical Development
In the pharmaceutical sector, this compound plays a crucial role in drug formulation. Its ability to enhance the solubility and stability of pharmaceutical compounds is vital for effective drug delivery systems. For instance, it has been used in the formulation of glucuronide derivatives for cancer therapies, improving the bioavailability of certain drugs . The compound's properties make it suitable for developing prodrugs that can be activated within the body to release therapeutic agents.
Food Industry
This compound serves as a natural sweetening agent and flavor enhancer in food products. Its application provides a healthier alternative to synthetic sweeteners while maintaining desirable taste profiles. The compound's safety and efficacy in food applications have made it popular among manufacturers seeking natural ingredients .
Biotechnology
In biotechnology, this compound contributes to the production of biopolymers and biofuels. It is involved in various processes aimed at creating sustainable practices within industrial applications. For example, its derivatives are used in the synthesis of polysaccharides that can serve as biodegradable materials or renewable energy sources .
Research and Development
The versatility of this compound extends to laboratory research where it aids in studying enzyme interactions and metabolic pathways. Its role as a substrate in various biochemical assays allows researchers to gain insights into biological processes at the molecular level . The compound is also significant in developing new analytical methods for carbohydrate analysis.
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose involves its hydrolysis to release D-glucose, which can then participate in various metabolic pathways. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions to occur at other positions on the glucose molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is unique due to its specific beta-anomeric configuration, which influences its reactivity and interaction with enzymes. This configuration distinguishes it from its alpha-anomer and other acetylated sugars .
Biological Activity
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a carbohydrate derivative that plays a significant role in organic synthesis and biological applications. As a protected form of D-glucose, this compound has been extensively studied for its biochemical properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by the acetylation of the hydroxyl groups on the glucose molecule. This modification enhances its stability and reactivity in biochemical reactions.
- Chemical Formula : CHO
- Molecular Weight : 288.25 g/mol
- Melting Point : 126-128 °C
This compound is involved in several biochemical processes:
- Synthesis of Glycosides : It serves as a substrate for glycosyltransferases and glycosidases, facilitating the formation of glycosidic bonds crucial for the synthesis of oligosaccharides and glycoconjugates.
- Cell Signaling : The compound influences cell signaling pathways by modulating glycoprotein and glycolipid synthesis, essential for cellular communication .
The biological activity of this compound is primarily attributed to its hydrolysis to D-glucose. This process allows it to participate in various metabolic pathways:
- Enzyme Interactions : The compound interacts with enzymes such as glycosyltransferases, which are vital for carbohydrate metabolism. The acetyl groups protect hydroxyl functionalities during synthetic reactions, enabling selective deprotection and further functionalization .
- Stability and Degradation : In laboratory settings, the stability of this compound is critical. Over time, the acetyl groups can hydrolyze to yield beta-D-glucopyranose, affecting its efficacy in synthetic and enzymatic assays.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of this compound can inhibit fungal growth and enhance plant defense mechanisms against pathogens .
- Potential Drug Applications : The compound has been explored for use in drug delivery systems and as a prodrug due to its ability to modulate the release of active pharmaceutical ingredients .
Case Studies
Several studies highlight the biological activity of this compound:
- Plant-Fungus Interaction : A study revealed that this compound can inhibit fungal growth in vitro and delay lesion development in infected plants by inducing the synthesis of defensive compounds like flavonoids.
- Synthesis of Neoglycotrimers : Research demonstrated the successful synthesis of N-glycoside neoglycotrimers from 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide. These compounds exhibited high beta-selectivity and potential therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose | Similar glycosidic bond formation | Alpha-anomeric configuration |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Enhanced lipophilicity; potential drug carrier | Benzyl protection increases solubility |
2,3,4,6-Tetra-O-acetyl-D-galactopyranose | Antimicrobial properties | Galactose derivative with different reactivity |
Q & A
Basic Research Questions
Q. How is 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-glucopyranose utilized as a stable substrate in enzyme kinetics studies?
- Methodological Answer : The acetyl groups protect hydroxyl functionalities, rendering the compound resistant to enzymatic hydrolysis . This stability allows researchers to monitor glycosidase or transferase activity without premature degradation. Reaction progress can be tracked via HPLC or TLC, comparing acetylated vs. deprotected products to infer enzyme specificity and catalytic efficiency .
Q. What distinguishes this compound from other acetylated glucose derivatives (e.g., penta-acetyl or thioglucose analogs) in synthetic applications?
- Methodological Answer : Unlike penta-acetyl derivatives (e.g., β-D-glucose pentaacetate), the tetra-acetyl form retains one free hydroxyl group, enabling regioselective modification during oligosaccharide synthesis . Thioglucose analogs (e.g., 1-thio-β-D-glucose tetraacetate) introduce sulfur, altering reactivity in glycosylation but requiring distinct purification protocols .
Q. What experimental protocols are recommended for synthesizing 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-glucopyranose?
- Methodological Answer : A common method involves acetylation of glucose using acetic anhydride and a catalyst (e.g., BF3·Et2O), followed by recrystallization. Reaction monitoring via TLC (hexane:ethyl acetate gradients) ensures complete acetylation. Purity is confirmed by <sup>1</sup>H NMR (acetyl peaks at δ 1.8–2.2 ppm) and mass spectrometry .
Q. How does the compound’s stability in aqueous solutions impact its use in biological assays?
- Methodological Answer : The acetyl groups reduce solubility in water, necessitating dissolution in polar aprotic solvents (e.g., DMSO) before dilution in buffered media. Stability assays (e.g., incubation at 37°C with HPLC analysis) confirm resistance to spontaneous hydrolysis, making it suitable for long-term cellular uptake studies .
Q. What characterization techniques are critical for verifying the structure of synthesized 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-glucopyranose?
- Methodological Answer : X-ray crystallography (as in ) resolves stereochemistry, while <sup>13</sup>C NMR confirms acetyl positions (C1–C4). IR spectroscopy identifies ester carbonyl stretches (~1740 cm<sup>-1</sup>). Comparative analysis with commercial standards via chiral HPLC ensures enantiomeric purity .
Advanced Research Questions
Q. What challenges arise in regioselective deprotection of acetyl groups during oligosaccharide synthesis?
- Methodological Answer : Selective hydrolysis requires pH-controlled conditions (e.g., NaOMe/MeOH for base-sensitive acetyl groups) or enzymatic cleavage (lipases). Competing side reactions (e.g., β-elimination) are mitigated by low-temperature protocols. Computational modeling (e.g., DFT) predicts reactivity, guiding experimental optimization .
Q. How can researchers address contradictions in kinetic data when using this compound as a glycosyltransferase substrate?
- Methodological Answer : Discrepancies in reaction rates may stem from solvent effects on enzyme conformation or acetyl group steric hindrance. Control experiments with deuterated solvents (to probe hydrogen bonding) and molecular docking simulations clarify steric/electronic interactions. Data normalization to enzyme activity (via Bradford assays) reduces variability .
Q. What methodologies optimize the synthesis of glycosidic linkages using 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-glucopyranose as a donor?
- Methodological Answer : Schmidt’s trichloroacetimidate method ( ) activates the anomeric position for glycosylation. Lewis acids (e.g., TMSOTf) enhance leaving group displacement. Anomeric ratio (α/β) is controlled via solvent polarity (e.g., CH2Cl2 vs. Et2O) and monitored by <sup>1</sup>H NMR coupling constants (<sup>3</sup>JH1,H2 ≈ 8 Hz for β-configuration) .
Q. How do computational tools enhance the design of experiments (DoE) involving this compound?
- Methodological Answer : Reaction path searches using quantum chemical calculations (e.g., Gaussian) predict transition states for acetylation/glycosylation. Machine learning models (e.g., neural networks) analyze historical data to optimize reaction parameters (temperature, catalyst loading), reducing trial-and-error approaches .
Q. What are the limitations of using 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-glucopyranose in <i>in vivo</i> studies, and how can they be mitigated?
- Methodological Answer : Low bioavailability due to hydrophobicity limits cellular uptake. Nanoformulation (e.g., liposomal encapsulation) or pro-drug strategies (enzymatic deprotection <i>in situ</i>) improve delivery. Toxicity screening (MTT assays) and metabolic profiling (LC-MS) identify safe dosage ranges .
Q. Key Notes
- Synthesis Optimization : Prioritize regioselective methods (e.g., BF3·Et2O catalysis) and computational DoE .
- Data Contradictions : Use orthogonal characterization (NMR, X-ray) and control experiments to resolve kinetic discrepancies .
- Safety : Follow WGK 3 guidelines for handling ( ); avoid inhalation/contact using PPE .
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXFAYSNRWXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927032 | |
Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13100-46-4 | |
Record name | NSC409250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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